molecular formula C10H14N2O B2371849 N-(pyridin-3-ylmethyl)isobutyramide CAS No. 304476-39-9

N-(pyridin-3-ylmethyl)isobutyramide

Cat. No.: B2371849
CAS No.: 304476-39-9
M. Wt: 178.235
InChI Key: XLPSTAMNXUPMRJ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)isobutyramide is an organic compound with the molecular formula C12H15N2O It is a derivative of pyridine and isobutyramide, featuring a pyridin-3-ylmethyl group attached to the nitrogen atom of the isobutyramide moiety

Scientific Research Applications

N-(pyridin-3-ylmethyl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a related compound, (Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-ylmethyl)isobutyramide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridin-3-ylmethyl)amine.

    Substitution: 3-nitro-N-(pyridin-3-ylmethyl)isobutyramide, 3-bromo-N-(pyridin-3-ylmethyl)isobutyramide.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)isobutyramide
  • N-(pyridin-4-ylmethyl)isobutyramide
  • N-(pyridin-3-ylmethyl)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)isobutyramide is unique due to the position of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSTAMNXUPMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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